molecular formula C21H21FN6O4 B2555535 methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1019102-47-6

methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No.: B2555535
CAS No.: 1019102-47-6
M. Wt: 440.435
InChI Key: KHBONRNFKWILCO-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C21H21FN6O4 and its molecular weight is 440.435. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antipsychotic Agents

Research on related pyrazole compounds highlights their potential as novel antipsychotic agents without interacting with dopamine receptors, a common mechanism in existing antipsychotics. This unique pathway suggests potential applications in psychiatric medicine, particularly for patients with resistance to traditional treatments or those suffering from side effects associated with dopamine antagonism (Wise et al., 1987).

Antimicrobial and Antioxidant Properties

Compounds structurally related to the specified molecule have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies indicate that derivatives of pyrazole and pyran compounds could have significant applications in developing new antimicrobial agents and antioxidants, which could be beneficial in pharmaceuticals and food preservation (Sonia et al., 2013).

Anticancer Activity

Certain fluorinated benzo[b]pyran derivatives have shown potential as anticancer agents, particularly against lung cancer. This highlights the prospect of developing new anticancer drugs based on modifications of the benzo[b]pyran core, potentially including fluorine substitutions to enhance activity or specificity (Hammam et al., 2005).

Synthetic Methodology and Catalysis

Research into the synthesis of pyran and related compounds under various catalytic conditions can offer insights into the versatility and efficiency of creating structurally complex molecules. These synthetic approaches could be applicable to the target molecule, potentially facilitating its use in various scientific research applications (Mohammadi et al., 2017).

Properties

IUPAC Name

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O4/c1-12-9-13(2)28(24-12)20-23-18-17(26(20)10-14-5-7-15(22)8-6-14)19(30)27(11-16(29)32-4)21(31)25(18)3/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBONRNFKWILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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